molecular formula C12H11NO3S B086678 Thioacetic acid, S-(2-phthalimidoethyl) ester CAS No. 1084-55-5

Thioacetic acid, S-(2-phthalimidoethyl) ester

Cat. No. B086678
CAS RN: 1084-55-5
M. Wt: 249.29 g/mol
InChI Key: VPXAKDDAXOLZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioacetic acid, S-(2-phthalimidoethyl) ester, also known as ThioPac, is a chemical compound that has been in use in scientific research for several years. It is a versatile reagent that has been used in a wide range of applications, including organic synthesis, bioconjugation, and drug discovery. ThioPac is a thiol-reactive reagent that has a thioester group and phthalimide moiety, which makes it an excellent tool for labeling and modifying proteins, peptides, and other biomolecules.

Mechanism Of Action

The mechanism of action of Thioacetic acid, S-(2-phthalimidoethyl) ester involves the formation of a covalent bond between the thioester group of Thioacetic acid, S-(2-phthalimidoethyl) ester and the thiol group of cysteine residues in proteins. This covalent bond formation leads to the modification of the protein structure, which can be used to study protein function and interactions.

Biochemical And Physiological Effects

Thioacetic acid, S-(2-phthalimidoethyl) ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic reagent that can be used in a wide range of biological systems without affecting cell viability or function.

Advantages And Limitations For Lab Experiments

The advantages of using Thioacetic acid, S-(2-phthalimidoethyl) ester in lab experiments include its versatility, ease of use, and ability to selectively target cysteine residues in proteins. However, Thioacetic acid, S-(2-phthalimidoethyl) ester has some limitations, including the potential for non-specific labeling and the need for careful optimization of reaction conditions to avoid unwanted side reactions.

Future Directions

There are several future directions for the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in scientific research. These include the development of new labeling and modification strategies, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in the development of targeted drug delivery systems, and the application of Thioacetic acid, S-(2-phthalimidoethyl) ester in the study of protein-protein interactions. Additionally, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in combination with other labeling and modification reagents may provide new insights into protein structure and function.

Scientific Research Applications

Thioacetic acid, S-(2-phthalimidoethyl) ester has been widely used in scientific research for labeling and modifying proteins, peptides, and other biomolecules. It is a thiol-reactive reagent that can selectively target cysteine residues in proteins, providing a powerful tool for studying protein structure and function. Thioacetic acid, S-(2-phthalimidoethyl) ester has also been used for site-specific conjugation of antibodies and other biomolecules, enabling the development of targeted drug delivery systems.

properties

CAS RN

1084-55-5

Product Name

Thioacetic acid, S-(2-phthalimidoethyl) ester

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

S-[2-(1,3-dioxoisoindol-2-yl)ethyl] ethanethioate

InChI

InChI=1S/C12H11NO3S/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3

InChI Key

VPXAKDDAXOLZDV-UHFFFAOYSA-N

SMILES

CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.855 kg (7.9M) Potassium-tert-butoxide is added in portions at -5° under nitrogen atmosphere to 4 1 dimethylformamide. A solution of 0.6 kg (7.9M) thioacetic acid in 2 1 dimethylformamide is added in a steady stream at such a rate that the temperature can be maintained between -5° and 0° . The reaction mixture is then stirred for 1 hour at -5° . 2.0 kg (7.9M) N-(2-bromoethyl)phthalimide in 4 1 dimethylformamide is added to the reaction mixture at such a rate that the temperature does not exceed 5° and the reaction mixture is stirred for 2 hours. 40 1 of water cooled at 5°-10° are added which raises the reaction temperature to 20° . The reaction mixture is stirred overnight at room temperature and filtered. The crude product is washed with water and dried. M.P. 112°-114°.
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